Methyl cis-4-hydroxy-3-piperidinecarboxylate hydrochloride
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Overview
Description
Methyl cis-4-hydroxy-3-piperidinecarboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-4-hydroxy-3-piperidinecarboxylate hydrochloride typically involves the esterification of the corresponding piperidinecarboxylic acid. One common method includes the reaction of cis-4-hydroxy-3-piperidinecarboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl cis-4-hydroxy-3-piperidinecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
Methyl cis-4-hydroxy-3-piperidinecarboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl cis-4-hydroxy-3-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-3-piperidinecarboxylate hydrochloride: Another piperidine derivative with similar structural features but different functional groups.
Methyl 4-hydroxy-3-piperidinecarboxylate: Lacks the hydrochloride component but shares the core piperidine structure.
Uniqueness
Methyl cis-4-hydroxy-3-piperidinecarboxylate hydrochloride is unique due to its specific stereochemistry (cis configuration) and the presence of both hydroxyl and ester functional groups.
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (3R,4S)-4-hydroxypiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
FQGPNIORWLTSFB-IBTYICNHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CNCC[C@@H]1O.Cl |
Canonical SMILES |
COC(=O)C1CNCCC1O.Cl |
Origin of Product |
United States |
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